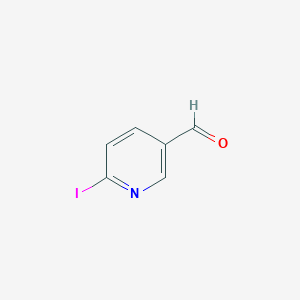

6-Iodopyridine-3-carbaldehyde

Description

6-Iodopyridine-3-carbaldehyde is a halogenated pyridine derivative featuring an iodine atom at the 6-position and an aldehyde group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis due to the reactivity of the aldehyde group, which facilitates condensation and nucleophilic addition reactions, and the iodine substituent, which can participate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . However, analogous methods for related compounds, such as 6-chloronicotinic acid derivatization via hydrazine treatment and BOC-protection, highlight the importance of halogen and functional group positioning in synthesis .

Properties

IUPAC Name |

6-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFNWUQVDZJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704428 | |

| Record name | 6-Iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817618-55-6 | |

| Record name | 6-Iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthetic Routes

- Halogenation and Formylation : The compound can be synthesized through halogenation of pyridine derivatives followed by formylation using reagents like Vilsmeier-Haack (DMF and POCl₃) .

- Reactions : It is reactive due to its aldehyde group, allowing it to undergo nucleophilic addition reactions, while the iodine atom facilitates substitution reactions .

Organic Synthesis

6-Iodopyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in:

- C–H Functionalization : Recent studies have explored its use in palladium-catalyzed C(sp³)–H heteroarylation, demonstrating its effectiveness in synthesizing diverse heteroaryl compounds .

- Synthesis of Thiosemicarbazone Derivatives : This compound has been used to synthesize thiosemicarbazone derivatives, which exhibit significant antitumor activity against various human cancer cell lines .

Medicinal Chemistry

The compound has shown promising biological activities:

- Anticancer Activity : Derivatives of this compound have been tested for cytotoxic effects against tumor cell lines such as lung large cell carcinoma and breast adenocarcinoma. Studies indicate that some derivatives possess lower toxicity compared to conventional chemotherapy agents .

- Urease Inhibition : It has been evaluated for urease inhibition, showcasing potential as a therapeutic agent against conditions like kidney stones .

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its functional groups allow it to be incorporated into polymer matrices or used in creating advanced coatings .

Data Table: Applications Summary

Case Study 1: Antitumor Activity

A study conducted on various thiosemicarbazone derivatives synthesized from this compound revealed that certain compounds exhibited IC₅₀ values ranging from 3.36 to 21.35 μM against different tumor cell lines, highlighting their potential as effective anticancer agents .

Case Study 2: C–H Functionalization

Research demonstrated the successful application of palladium-catalyzed C(sp³)–H aza-heteroarylation using this compound as a coupling partner, leading to the formation of diverse heteroaryl-containing compounds with moderate yields .

Mechanism of Action

The mechanism by which 6-Iodopyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-Iodopyridine-3-carbaldehyde and analogous pyridine derivatives:

Key Comparative Insights:

Reactivity :

- The aldehyde group in this compound enables condensation with nucleophiles (e.g., thiosemicarbazides to form thiosemicarbazones, as seen in pyridine-3-carbaldehyde derivatives ). In contrast, amine-substituted analogs (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) are more suited for amidation or alkylation reactions .

- Iodine vs. other halogens : The iodine atom’s large size and polarizability enhance its utility in cross-coupling reactions compared to smaller halogens like chlorine or bromine. For example, 6-Iodo-2,3-dimethoxypyridine’s methoxy groups stabilize the ring for ligand applications, while iodine enables further functionalization .

Solubility and Stability: Compounds with aldehyde groups (e.g., this compound and thiosemicarbazones) exhibit good solubility in polar aprotic solvents (DMF, DMSO) . In contrast, multi-halogenated amines (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) may have lower solubility due to increased hydrophobicity .

Synthetic Applications :

- This compound serves as a versatile intermediate for pharmaceuticals and materials science. Its iodine atom allows for late-stage diversification via metal-catalyzed reactions, whereas methoxy or amine-substituted analogs are more niche in scope .

- Thiosemicarbazone derivatives of pyridine-3-carbaldehyde demonstrate broad bioactivity, suggesting that similar modifications to this compound could yield bioactive compounds .

Research Findings and Implications

- Synthetic Flexibility : The aldehyde group in this compound offers a strategic handle for derivatization, as demonstrated by the synthesis of thiosemicarbazones from analogous aldehydes .

- Halogen-Dependent Reactivity : Iodine’s role in facilitating cross-coupling reactions is critical for constructing complex molecules, distinguishing it from chloro or bromo analogs, which require harsher conditions for similar transformations .

Biological Activity

6-Iodopyridine-3-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₆H₄INO

- Molecular Weight : 233.01 g/mol

- Functional Groups : Iodine at the 6th position and a formyl group at the 3rd position of the pyridine ring.

The presence of these functional groups enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Halogenation : Iodination of pyridine derivatives using iodine and an oxidizing agent such as nitric acid.

- Formylation : Using reagents like Vilsmeier-Haack reagent (DMF and POCl₃) to introduce the formyl group.

These synthetic routes allow for the production of derivatives that may exhibit enhanced biological activities .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity : Derivatives have shown promising antimicrobial effects against various pathogens. For instance, compounds derived from this structure have been reported to possess notable antibacterial properties .

- Cytotoxicity : Studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. For example, one study reported an IC50 value ranging from 3.36 to 21.35 μM against human tumor cell lines such as HuTu80 (duodenum adenocarcinoma) and MCF-7 (breast adenocarcinoma) .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with Cellular Targets : The compound likely interacts with cellular targets through hydrogen bonding, pi-pi stacking, and electrostatic interactions .

- Influence on Biochemical Pathways : Similar pyridine derivatives have been shown to affect various biochemical pathways, potentially leading to altered cellular responses .

Case Studies

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of several derivatives, including those based on this compound. The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

-

Antimicrobial Studies :

- Research focusing on antimicrobial properties found that derivatives of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |

|---|---|---|---|

| 2-Amino-5-Iodopyridine-3-Carbaldehyde | C₆H₅IN₂O | 248.02 | Antimicrobial |

| 4-Amino-5-Iodopyridine-3-Carboxaldehyde | C₆H₅IN₂O | 248.02 | Anticancer |

| 6-Aminonicotinaldehyde | C₆H₆N₂O | 134.16 | Varies; lacks iodine |

This table illustrates how structural modifications can influence biological activity, emphasizing the unique profile of this compound in medicinal chemistry.

Preparation Methods

Halogenation (Iodination) Methodologies

The key challenge in preparing 6-Iodopyridine-3-carbaldehyde is the selective iodination at the 6-position without affecting other positions on the pyridine ring.

Direct Iodination : Using iodine or iodine-based reagents under controlled conditions to selectively iodinate pyridine derivatives. This method requires careful control of reaction parameters such as temperature, solvent, and iodine source to avoid polyiodination or substitution at undesired positions.

Halogen Exchange Reactions : Starting from a 6-chloropyridine-3-carbaldehyde or 6-bromopyridine-3-carbaldehyde precursor, a halogen exchange (Finkelstein-type reaction) can be employed to substitute the chlorine or bromine atom with iodine. This method benefits from the availability of brominated or chlorinated intermediates and the higher reactivity of iodide ions.

Use of N-Iodosuccinimide (NIS) : NIS is a common iodinating agent that can be used for electrophilic iodination of activated pyridine derivatives under mild conditions.

Formylation Techniques

The formyl group at the 3-position is typically introduced using classical formylation reactions:

Vilsmeier-Haack Reaction : This involves the reaction of pyridine or its derivatives with a Vilsmeier reagent (formed from DMF and POCl3), which selectively introduces the aldehyde group at the 3-position. This method is widely used due to its regioselectivity and efficiency.

Reimer-Tiemann Reaction : Less common for pyridine derivatives but can be adapted under specific conditions.

Lithiation Followed by Formylation : Directed lithiation at the 3-position followed by quenching with DMF or other formyl sources.

Representative Preparation Method from Literature

A patent describing the preparation of 6-bromopyridine-3-carbaldehyde provides insight into halogenation and formylation strategies that can be adapted for iodination:

- Starting from 2-chloro-5-chloromethylpyridine, bromination with reagents such as hydrogen bromide or N-bromosuccinimide yields 2-bromo-5-bromomethylpyridine.

- Subsequent oxidation and formylation steps afford 6-bromopyridine-3-carbaldehyde with improved conversion rates and industrial applicability.

By analogy, similar strategies can be applied for iodine substitution using appropriate iodinating agents and reaction conditions to prepare this compound.

Industrial and Laboratory Synthesis Summary

| Step | Description | Common Reagents | Notes |

|---|---|---|---|

| 1. Halogenation | Selective iodination at 6-position | Iodine, N-iodosuccinimide, KI/I2, Iodide salts | Requires regioselectivity control |

| 2. Formylation | Introduction of aldehyde at 3-position | Vilsmeier reagent (DMF + POCl3) | High regioselectivity for 3-position |

| 3. Purification | Recrystallization, column chromatography | Solvents: ethanol, ethyl acetate, hexane | Ensures high purity for research use |

Research Findings and Reaction Optimization

- Yield Improvement : Using molecular iodine with catalytic oxidants under mild conditions improves iodination yield and selectivity.

- Reaction Atmosphere : Oxygen or air atmosphere can promote oxidative iodination and formylation steps.

- Solvent Effects : Polar aprotic solvents such as DMF or acetonitrile facilitate better regioselectivity and yield.

- Temperature Control : Moderate temperatures (50–100 °C) are preferred to avoid side reactions.

Comparative Notes on Halogenated Pyridine-3-carbaldehydes

- The iodine substituent imparts distinct reactivity compared to bromine or chlorine analogs, such as increased molecular weight and altered electronic properties.

- Iodinated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further functionalization.

Data Table: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H4INO |

| Molecular Weight | 233.01 g/mol |

| CAS Number | 817618-55-6 |

| IUPAC Name | This compound |

| Appearance | Pale yellow crystalline solid (typical) |

| Melting Point | Data varies; approx. 70–90 °C (literature) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO |

Q & A

Q. Q: What are the standard synthetic routes for preparing 6-Iodopyridine-3-carbaldehyde, and how can purity be ensured post-synthesis?

A:

- Synthetic Routes : The compound is typically synthesized via halogenation of pyridine derivatives. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. The aldehyde group at the 3-position is introduced through oxidation of a hydroxymethyl precursor (e.g., using MnO₂ or PCC) .

- Purity Assessment : Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. For structural validation, H/C NMR and FT-IR are essential to confirm the aldehyde proton (δ ~9.8–10.0 ppm) and iodine substitution .

Advanced Reactivity and Mechanistic Studies

Q. Q: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what methodological precautions are needed?

A:

- Reactivity Profile : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings due to its moderate leaving-group ability. For example, coupling with boronic acids at the 6-position requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (60°C, 12–24 hrs) .

- Methodological Considerations :

Structural Analysis and Crystallography

Q. Q: What are the challenges in obtaining high-resolution X-ray crystallographic data for this compound, and how can SHELX software aid in refinement?

A:

- Challenges : Heavy iodine atoms cause strong absorption effects, complicating data collection. Crystal growth is hindered by the compound’s low melting point and air sensitivity.

- SHELX Applications :

Contradictory Spectroscopic Data

Q. Q: How should researchers resolve discrepancies between theoretical and experimental 13^1313C NMR chemical shifts for this compound?

A:

- Step 1 : Compare experimental shifts with computed values (e.g., using DFT/B3LYP/6-311+G(d,p)). Discrepancies >2 ppm suggest conformational artifacts or solvent effects.

- Step 2 : Verify sample preparation (e.g., deuterated DMSO vs. CDCl₃ may shift aldehyde signals).

- Step 3 : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

Biological Applications and Assay Design

Q. Q: What strategies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?

A:

- Assay Design :

- Target Selection : Prioritize iodine-sensitive enzymes (e.g., dehalogenases or halogen-binding proteases).

- Dose-Response : Test concentrations from 1 nM–100 µM in triplicate, using DMSO as a vehicle control (<1% v/v).

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Validation : Confirm specificity via counter-screening against unrelated enzymes (e.g., acetylcholinesterase) .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent degradation of this compound, and how can decomposition products be identified?

A:

- Storage : Store under argon at −20°C in amber vials. Avoid exposure to light, moisture, and oxidizing agents.

- Decomposition Monitoring :

Computational Modeling

Q. Q: How can DFT calculations predict the electronic effects of the iodine and aldehyde groups on the pyridine ring?

A:

- Methodology :

Research Gaps and Future Directions

Q. Q: What understudied applications of this compound warrant further investigation in materials science?

A:

- Proposed Studies :

- Coordination chemistry: Explore its use as a ligand for transition metals (e.g., Pd, Cu) in catalysis.

- Photovoltaics: Investigate iodine’s heavy-atom effect on charge-transfer properties.

- MOF Synthesis: Utilize the aldehyde group for Schiff-base linker formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.